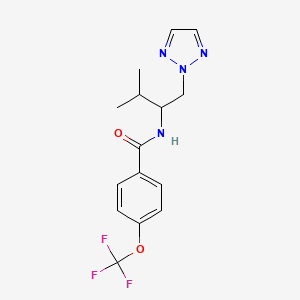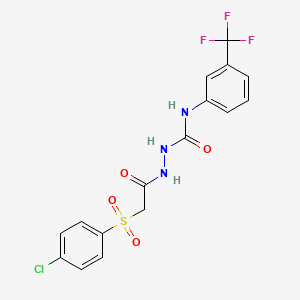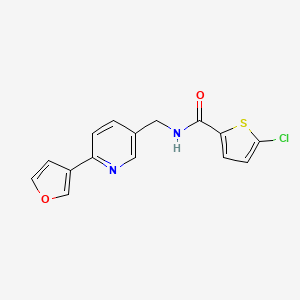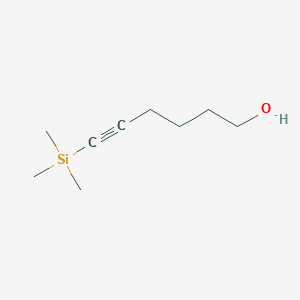![molecular formula C20H12BrF3N4OS B2720363 3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114945-29-7](/img/structure/B2720363.png)
3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, a trifluoromethyl group, an oxadiazole ring, and a pyridazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials available and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl, oxadiazole, and pyridazine) suggests that the compound could have planar sections. The bromine and trifluoromethyl groups are electron-withdrawing, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution. The trifluoromethyl group is generally quite stable but could potentially undergo certain types of reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and halogens could increase the compound’s stability and boiling point. The trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility in different solvents .Scientific Research Applications
Antimicrobial and Antibacterial Agents
Research has focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, aiming to create effective antimicrobial agents. These efforts have led to the development of derivatives with promising in vitro antibacterial and antifungal activities. For instance, compounds have been synthesized that showed significant antimicrobial effects, suggesting their potential as therapeutic agents against microbial infections (Darwish et al., 2014), (Azab et al., 2013).
Antiviral Activity
Another avenue of research involves exploring the antiviral capabilities of novel compounds. For example, certain derivatives have been found to exhibit promising activity against the hepatitis A virus (HAV), indicating potential use as antiviral drugs. This discovery could lead to new treatments for viral infections, highlighting the compound's versatility beyond its antibacterial properties (Shamroukh & Ali, 2008).
Anticancer and Antitumor Potential
Studies have also identified the anticancer potential of derivatives, with some showing significant activity against various cancer cell lines. This indicates the compound's potential as a basis for developing new anticancer drugs, offering hope for more effective treatments for various types of cancer (Bhukya & Guguloth, 2021).
Herbicidal Activities
In agricultural research, derivatives have been synthesized with notable herbicidal activities. These compounds have been tested for their ability to control unwanted vegetation, revealing effectiveness even at low application rates. This suggests their potential as herbicides, contributing to the management of weeds in farming and gardening (Xu et al., 2012).
Mechanism of Action
Target of action
The compound “3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine” contains several functional groups that are commonly found in bioactive molecules. For instance, the trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials .
Safety and Hazards
As with any chemical compound, handling “3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine” would require appropriate safety precautions. The specific risks would depend on the compound’s physical and chemical properties, which aren’t available without experimental data .
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. If it shows promising activity in a particular area (such as medicinal chemistry or materials science), future research could focus on optimizing its synthesis, studying its mechanism of action, or developing new applications .
properties
IUPAC Name |
5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N4OS/c21-15-6-2-3-12(10-15)16-7-8-18(27-26-16)30-11-17-25-19(28-29-17)13-4-1-5-14(9-13)20(22,23)24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAZFLUAOYQWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)
![N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2720282.png)
![N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine](/img/structure/B2720283.png)


![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)
![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/no-structure.png)





![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2720301.png)